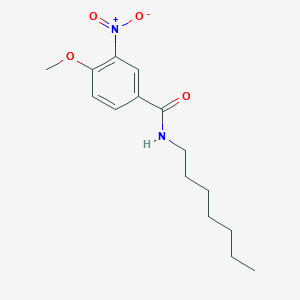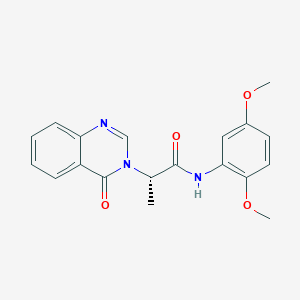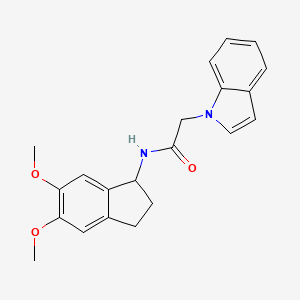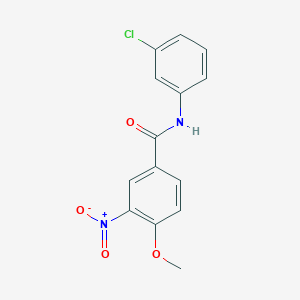![molecular formula C16H20N4O3 B11018009 N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11018009.png)
N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a glycinamide moiety, which is an amide derivative of glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acylation Reaction: The quinazoline core is then acylated with an appropriate acyl chloride or anhydride to introduce the acetyl group.
Amidation: The final step involves the reaction of the acylated quinazoline with glycinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol or amine derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various cancers and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.
Uniqueness
N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is unique due to its specific structural modifications, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its glycinamide moiety, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further development in various therapeutic areas.
Properties
Molecular Formula |
C16H20N4O3 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C16H20N4O3/c1-11(2)7-17-14(21)8-18-15(22)9-20-10-19-13-6-4-3-5-12(13)16(20)23/h3-6,10-11H,7-9H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
SODFUOTUCJOZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CNC(=O)CN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11017964.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11017974.png)
![(2R)-(4-hydroxyphenyl){[(9-oxoacridin-10(9H)-yl)acetyl]amino}ethanoic acid](/img/structure/B11017980.png)
![N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]acetamide](/img/structure/B11017988.png)


![4-methoxy-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide](/img/structure/B11018000.png)
![2-methyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11018006.png)
![4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11018014.png)

